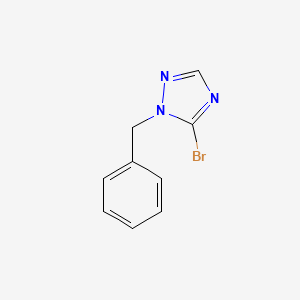

1-Benzyl-5-bromo-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-bromo-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-9-11-7-12-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXVFJSEBAADRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401265489 | |

| Record name | 5-Bromo-1-(phenylmethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352925-80-4 | |

| Record name | 5-Bromo-1-(phenylmethyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352925-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-(phenylmethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1 Benzyl 5 Bromo 1h 1,2,4 Triazole

Strategies for the Construction of the 1,2,4-Triazole (B32235) Core

The formation of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available. These strategies are crucial for accessing the necessary precursors to the target compound.

Hydrazonoyl halides are versatile intermediates for the synthesis of various heterocycles, including 1,2,4-triazoles. These reactions typically proceed through the in situ generation of a nitrile imine, which then undergoes cyclization.

One common approach involves the reaction of hydrazonoyl chlorides with a suitable C1 or N1 synthon. For instance, a one-pot, two-component method has been developed utilizing easily accessible hydrazonoyl chlorides and N-methylimidazole. isres.org Another strategy involves the reaction of hydrazonoyl hydrochlorides with oximes in the presence of a base like triethylamine (B128534) to yield 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org The ambiphilic nature of hydrazones has also been exploited; they can be converted in situ to hydrazonoyl chlorides, which then react with nitriles in a formal [3+2] cycloaddition to form multi-substituted N-alkyl-triazoles. rsc.org

A plausible route to a precursor for the target compound could start with the synthesis of a 3,5-disubstituted 1,2,4-triazole using these methods. For example, reacting a bromo-substituted hydrazonoyl halide with a cyanide source could potentially form a bromo-cyano-triazole intermediate.

The construction of the 1,2,4-triazole ring from linear, acyclic molecules is a fundamental and widely used strategy. These methods often involve the condensation and subsequent cyclization of molecules containing the requisite nitrogen and carbon atoms.

A prominent method is the Pellizzari reaction, though modern variations are more common. These include the metal- and oxidant-free condensation of amidines, isothiocyanates, and hydrazines, which provides a [2+1+2] cyclization strategy under mild conditions. organic-chemistry.org Another approach involves the oxidative cyclization of amidrazones. For example, ceric ammonium (B1175870) nitrate (B79036) in polyethylene (B3416737) glycol can catalyze the reaction between amidrazones and aldehydes to form 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

A simple and efficient microwave-assisted method involves the reaction of hydrazines with formamide (B127407) in the absence of a catalyst to produce substituted 1,2,4-triazoles. organic-chemistry.org Furthermore, a green chemistry approach describes the synthesis starting from a carboxylic acid, which is converted to an acetyl-hydrazide, followed by condensation with a nitrile and subsequent ring closure. researchgate.net A catalyst-free method has also been reported involving the ring opening and intramolecular cyclization of arylidene thiazolones with hydrazines. nih.gov

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Amidines, Isothiocyanates, Hydrazines | Metal- and oxidant-free | 1H-1,2,4-triazol-3-amines | organic-chemistry.org |

| Amidrazones, Aldehydes | Ceric Ammonium Nitrate, PEG | 3,4,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

| Hydrazines, Formamide | Microwave irradiation, catalyst-free | Substituted 1,2,4-triazoles | organic-chemistry.org |

| Carboxylic Acid, Hydrazine (B178648), Nitrile | Stepwise synthesis | Substituted 1,2,4-triazoles | researchgate.net |

This table presents a selection of ring closure strategies for forming the 1,2,4-triazole core.

The [3+2] cycloaddition is a powerful tool for constructing five-membered rings with high regioselectivity. In the context of 1,2,4-triazole synthesis, this typically involves the reaction of a 1,3-dipole with a dipolarophile.

A key development is the catalyst-controlled regioselective [3+2] cycloaddition of isocyanides and aryldiazonium salts. isres.orgfrontiersin.org This method allows for the selective synthesis of either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles by choosing the appropriate metal catalyst. isres.orgfrontiersin.org Under silver(I) catalysis, 1,3-disubstituted 1,2,4-triazoles are formed, while copper(II) catalysis leads to 1,5-disubstituted isomers with high yields. isres.orgorganic-chemistry.orgfrontiersin.org This control is critical for directing substituents to the desired positions on the triazole ring.

Another important [3+2] cycloaddition involves nitrile imines, often generated in situ from hydrazonoyl chlorides, which react with various nitriles. mdpi.comresearchgate.net For example, this has been used to synthesize 5-trifluoromethyl 1,2,4-triazoles. mdpi.comresearchgate.net Additionally, a three-component reaction between 2-diazoacetonitriles, nitriles, and aryldiazonium salts provides a regiospecific synthesis of 1-aryl-5-cyano-1,2,4-triazoles through the annulation of an in situ formed nitrile ylide. isres.orgorganic-chemistry.org

| Catalyst | Reactants | Product Regioisomer | Reference |

| Ag(I) | Isocyanide, Diazonium Salt | 1,3-Disubstituted 1,2,4-triazole | isres.orgfrontiersin.org |

| Cu(II) | Isocyanide, Diazonium Salt | 1,5-Disubstituted 1,2,4-triazole | isres.orgfrontiersin.org |

| Base (for nitrile imine) | Hydrazonoyl Chloride, Nitrile | 5-Substituted 1,2,4-triazole | mdpi.com |

| Copper | Nitrile, 2-Diazoacetonitrile, Aryldiazonium Salt | 1-Aryl-5-cyano-1,2,4-triazole | isres.org |

This table summarizes catalyst-controlled regioselective [3+2] cycloaddition reactions for 1,2,4-triazole synthesis.

Installation of the Benzyl (B1604629) Moiety

Once a suitable 5-bromo-1H-1,2,4-triazole precursor is obtained, the next critical step is the introduction of the benzyl group onto a nitrogen atom. This N-alkylation step is often complicated by the presence of multiple nucleophilic nitrogen atoms in the triazole ring (N1, N2, and N4).

The alkylation of the 1,2,4-triazole ring is a common transformation. tandfonline.com The reaction typically involves treating the triazole with an alkylating agent, such as an alkyl halide (e.g., benzyl bromide), in the presence of a base.

The choice of base and solvent can significantly influence the reaction's outcome. Bases such as sodium ethoxide, sodium hydroxide (B78521), potassium carbonate, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been employed. chemicalbook.comnih.govresearchgate.net For instance, the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides using a variety of bases has been studied. researchgate.net In some cases, phase-transfer catalysts like tetrabutylammonium (B224687) bromide are used to facilitate the reaction, particularly in biphasic systems. chemicalbook.comresearchgate.net Alkylation can also be achieved with other agents like trialkyl phosphates. tandfonline.com

A significant challenge in the synthesis of 1-benzyl-5-bromo-1H-1,2,4-triazole is controlling the site of benzylation. The unsubstituted 1,2,4-triazole exists in two tautomeric forms (1H and 4H), and alkylation can potentially occur at N1, N2, or N4, leading to a mixture of isomers. tandfonline.com The initial synthesis of related compounds often suffers from poor regioselectivity. thieme-connect.com

Several factors influence the N1/N2/N4 alkylation ratio:

Reaction Conditions: Alkylation of 1H-1,2,4-triazole with sodium ethoxide in ethanol (B145695) as a base favors the N1-substituted product. chemicalbook.com In contrast, using aqueous sodium hydroxide can lead to a mixture of 1-methyl and 4-methyl isomers. chemicalbook.com The use of DBU as a base in THF has been shown to provide a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles with a consistent regioselectivity of approximately 90:10 (N1:N4). researchgate.net

Steric Hindrance: Substituents already present on the triazole ring can sterically hinder attack at certain nitrogen atoms. In S-protected 1,2,4-triazoles, alkylation occurs at N1 and N2, with N4 attack being disfavored due to steric effects. nih.govresearchgate.netnih.gov Theoretical calculations support the idea that N4 alkylation is less likely due to higher steric energy. nih.gov

Protecting Groups: A common strategy to achieve regioselectivity is to use a protecting group. For example, a 4-amino group can be used to block the N4 position, directing alkylation to the N1 position. The amino group can then be removed quantitatively. tandfonline.com

For the synthesis of the target compound, starting with 5-bromo-1H-1,2,4-triazole (if available) or a precursor like 3,5-dibromo-1H-1,2,4-triazole, the benzylation step would require careful optimization of the base and solvent system to maximize the yield of the desired 1-benzyl isomer. An alternative de novo synthesis, which builds the ring with the benzyl group already in place, can circumvent these regioselectivity issues entirely. thieme-connect.com

| Base | Solvent | Predominant Isomer(s) | Notes | Reference |

| Sodium Ethoxide | Ethanol | N1 | Regioselective for N1 | chemicalbook.com |

| Aqueous NaOH | Water | Mixture of N1 and N4 | Poor regioselectivity | chemicalbook.com |

| DBU | THF | N1 (approx. 90%) | Convenient for high yield of N1 isomer | researchgate.net |

| K2CO3 | Acetone | N1 and N2 | For S-substituted triazoles; N2 preferred | nih.govnih.gov |

This table highlights the effect of reaction conditions on the regioselectivity of 1,2,4-triazole alkylation.

Introduction and Functionalization of the Bromine Atom

The placement of the bromine atom at the C5 position of the 1-benzyl-1H-1,2,4-triazole ring is a critical transformation that imparts significant synthetic utility to the molecule. This is typically achieved through direct halogenation or by building the ring from pre-brominated precursors.

Direct bromination of a pre-formed 1-benzyl-1H-1,2,4-triazole is a common and straightforward approach. This method relies on the electrophilic substitution of a hydrogen atom on the triazole ring with a bromine atom. The reaction is often carried out using a suitable brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), in an appropriate solvent. The reactivity of the triazole ring towards electrophilic attack is influenced by the electronic nature of the substituents. The benzyl group at the N1 position can influence the regioselectivity of the bromination.

For instance, the C-H bond of a 1,2,4-triazole derivative has been successfully brominated under oxidative conditions to yield the corresponding bromo-triazole. mdpi.com The choice of solvent and reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and minimizing the formation of by-products.

An alternative strategy involves the synthesis of the 1,2,4-triazole ring from precursors that already contain the bromine atom. This approach can offer better control over the regiochemistry, ensuring the bromine is positioned at the desired C5 position. One such method involves the cyclization of a brominated intermediate. For example, a 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole can be synthesized by the condensation of an S-methyl benzothioamide derivative with 2,2,2-trifluoroacetohydrazide. rroij.com This brominated triazole can then undergo further modifications.

Another pathway could involve the use of 5-bromo-1H-1,2,4-triazole as a starting material, which is commercially available. sigmaaldrich.com This precursor can then be N-benzylated to introduce the benzyl group at the N1 position, leading to the formation of this compound. The benzylation reaction typically involves reacting the 5-bromo-1H-1,2,4-triazole with benzyl bromide or a similar benzylating agent in the presence of a base.

The regioselectivity of the bromination of 1,2,4-triazoles is a key consideration in the synthesis of specifically substituted derivatives. In the case of 1-substituted 1,2,4-triazoles, electrophilic attack generally occurs at the C3 or C5 position. The directing effect of the N1-substituent plays a significant role in determining the outcome. The benzyl group, being electron-donating through induction, can influence the electron density at the different positions of the triazole ring.

The mechanism of electrophilic bromination typically involves the attack of the triazole ring's π-electrons on the electrophilic bromine species, leading to the formation of a sigma complex (or Wheland intermediate). Subsequent deprotonation by a base regenerates the aromatic triazole ring, now substituted with a bromine atom. The stability of the intermediate sigma complex often dictates the regioselectivity of the reaction. Computational studies and experimental evidence help in predicting and understanding the preferred site of bromination. mdpi.comnih.gov

Advanced Analytical Techniques for Synthetic Validation and Purity Assessment

Following the synthesis of this compound, rigorous analytical methods are essential to confirm its identity, structural integrity, and purity. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Methodologies for Isolation and Purification

Chromatographic techniques are indispensable for the isolation of the desired product from the reaction mixture and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. nih.gov By comparing the Rf value of the product with that of the starting materials, one can assess the completion of the reaction.

Column Chromatography: For the purification of the crude product, column chromatography is widely used. researchgate.netrsc.org A suitable stationary phase, such as silica (B1680970) gel, and an appropriate eluent system are chosen to effectively separate the target compound from unreacted starting materials, reagents, and by-products.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity assessment of the synthesized compound. consensus.appnih.gov A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, can provide high-resolution separation and accurate quantification of the product and any impurities. nih.gov The purity is typically determined by the peak area percentage.

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Silica gel F254 | Varies (e.g., mixtures of hexane (B92381) and ethyl acetate) |

| Column Chromatography | Purification of crude product | Silica gel | Gradient or isocratic elution with solvents like hexane and ethyl acetate |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification | C18 reversed-phase column | Acetonitrile/water or methanol/water gradients |

Spectroscopic Techniques for Structural Integrity Confirmation and By-product Analysis

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound, confirming that the desired this compound has been formed and allowing for the identification of any by-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. rsc.org The 1H NMR spectrum of this compound would show characteristic signals for the protons of the benzyl group (in the aromatic and methylene (B1212753) regions) and the proton on the triazole ring. The chemical shifts and coupling patterns provide definitive evidence for the connectivity of the atoms. The 13C NMR spectrum would complement this by showing signals for all the carbon atoms in the molecule, including those in the triazole ring and the benzyl substituent.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. nih.govrsc.org For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would result in a characteristic M+2 peak, providing strong evidence for the presence of a bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

| Technique | Information Obtained | Expected Features for this compound |

|---|---|---|

| 1H NMR | Proton environment and connectivity | Signals for benzyl protons (aromatic and CH2), triazole proton |

| 13C NMR | Carbon skeleton | Signals for all unique carbon atoms in the molecule |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | Molecular ion peak (M+) and a characteristic M+2 peak due to bromine |

Chemical Transformations and Reactivity of 1 Benzyl 5 Bromo 1h 1,2,4 Triazole

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromo-Substituted Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. In the case of 1-benzyl-5-bromo-1H-1,2,4-triazole, the bromine atom at the C5 position can be displaced by a variety of nucleophiles.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the second, typically fast step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, the attack of a nucleophile (Nu⁻) at the C5 position leads to the formation of a tetrahedral intermediate. The negative charge in this intermediate is delocalized over the nitrogen atoms of the triazole ring, which helps to stabilize it. The subsequent departure of the bromide ion (Br⁻) yields the substituted product.

Recent studies on SNAr reactions of azole nucleophiles with aryl fluorides suggest that the mechanism can exist on a continuum between a stepwise and a concerted process. nih.gov It has been shown that some of these reactions can be subject to general base catalysis. nih.gov While specific mechanistic studies on this compound are not extensively documented in the literature, the principles observed with similar heterocyclic systems are expected to apply. The reaction is facilitated by the electron-withdrawing character of the triazole ring, which polarizes the C-Br bond and stabilizes the anionic intermediate.

The bromo substituent at the C5 position of the 1-benzyl-1H-1,2,4-triazole ring can be displaced by a variety of nucleophiles. While specific studies on this exact compound are limited, research on the closely related 1-benzyl-3,5-dibromo-1H-1,2,4-triazole provides insight into the types of nucleophiles that can be employed. These include oxygen, sulfur, and phosphorus-based nucleophiles.

It is important to note that the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, some of the initially formed substitution products may be thermally unstable and undergo rearrangements.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Bromo-Substituted Triazoles

| Nucleophile | Product Type | General Observations |

| Alkoxides (e.g., RO⁻) | 5-Alkoxy-1-benzyl-1H-1,2,4-triazole | Generally proceeds under basic conditions. |

| Thiolates (e.g., RS⁻) | 5-Alkylthio-1-benzyl-1H-1,2,4-triazole | Thiolates are often potent nucleophiles for SNAr. |

| Amines (e.g., R₂NH) | 5-Amino-1-benzyl-1H-1,2,4-triazole | May require elevated temperatures or base catalysis. |

| Azides (e.g., N₃⁻) | 5-Azido-1-benzyl-1H-1,2,4-triazole | Can serve as a precursor to amino or other nitrogen-containing groups. |

This table represents expected reactivity based on general principles of SNAr on related heterocyclic systems, as specific data for this compound is not widely available.

The N-benzyl group at the 1-position of the triazole ring exerts both electronic and steric effects on the reactivity of the molecule. Electronically, the benzyl (B1604629) group is generally considered to be weakly electron-donating or neutral. This can have a modest influence on the electrophilicity of the C5 position compared to an unsubstituted N-H triazole.

From a steric perspective, the benzyl group can hinder the approach of bulky nucleophiles to the adjacent C5 position. This steric hindrance can affect the rate of reaction and may, in some cases, influence the regioselectivity of substitution if other reactive sites were present. In the context of this compound, the primary effect would be on the rate of nucleophilic attack at the C5 position. Studies on related N-substituted azoles have shown that the nature of the N-substituent can significantly impact the course of chemical transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent in this compound makes it a suitable substrate for such reactions, particularly those catalyzed by palladium.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. rsc.org While specific examples for this compound are not readily found in the literature, the general applicability of this reaction to bromo-substituted heterocycles is well-established. nih.govrsc.org

The reaction would involve the coupling of this compound with a variety of aryl- or heteroaryl-boronic acids or their esters. A typical catalytic system would consist of a palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of ligand is crucial and can influence the efficiency of the reaction. The base is required for the transmetalation step of the catalytic cycle.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | General Yields |

| Bromo-heterocycle | Arylboronic acid | Pd(OAc)₂ / Phosphine ligand | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene (B28343), Dioxane, or DMF | Moderate to High |

| Bromo-heterocycle | Heteroarylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Moderate to High |

| Bromo-heterocycle | Vinylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | Good |

This table illustrates typical conditions for Suzuki-Miyaura reactions on bromo-substituted heterocycles. Specific optimization would be required for this compound.

The Sonogashira coupling is a widely used method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.

The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield the corresponding 5-alkynyl-1-benzyl-1H-1,2,4-triazole. This transformation is valuable for introducing an alkyne moiety, which can then be further functionalized. While specific literature detailing this reaction for the title compound is scarce, the general methodology is well-established for a wide range of bromo-heterocycles. cam.ac.uk

Table 3: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles

| Substrate | Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | General Yields |

| Bromo-heterocycle | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N or DiPEA | THF or DMF | Good to Excellent |

| Bromo-heterocycle | Alkylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Acetonitrile (B52724) | Good |

| Bromo-heterocycle | Silyl-protected alkyne | PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | Good |

This table illustrates typical conditions for Sonogashira reactions on bromo-substituted heterocycles. Specific optimization would be required for this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. For a substrate like this compound, this reaction allows for the direct substitution of the bromine atom with a variety of primary and secondary amines, yielding 5-amino-1,2,4-triazole derivatives.

While specific studies on this compound are not extensively documented, research on analogous systems, such as other C-amino-1,2,4-triazoles and related halo-heterocycles, provides significant insight. The key challenge in the amination of amino-heterocycles is the potential for the catalyst to be deactivated by coordination to the multiple nitrogen atoms of the substrate or the product. rsc.org To overcome this, highly active catalyst systems are required. Research indicates that palladium complexes bearing bulky N-heterocyclic carbene (NHC) ligands are particularly effective for the arylation of challenging substrates like 3(5)-amino-1,2,4-triazoles. rsc.org These bulky ligands promote the crucial reductive elimination step and prevent the formation of stable, off-cycle catalyst complexes.

The reverse reaction, coupling a halo-triazole with an amine, is also a viable and common strategy. For instance, the coupling of 1-benzyl-5-chloro-1H-1,2,3-triazoles with various anilines proceeds in excellent yields using a palladium complex with an expanded-ring NHC ligand. mdpi.com It is expected that this compound would exhibit similar or even greater reactivity due to the more labile C-Br bond compared to the C-Cl bond.

Table 1: Illustrative Conditions for Buchwald-Hartwig Amination on Related Heterocycles This table presents data from analogous systems to illustrate typical reaction conditions.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Benzyl-5-chloro-4-phenyl-1H-1,2,3-triazole | p-Toluidine | (THP-Dipp)Pd(cinn)Cl | NaOtBu | Dioxane | 110 | 96 | mdpi.com |

| 1-Benzyl-5-chloro-4-phenyl-1H-1,2,3-triazole | 2,4-Dimethylaniline | (THP-Dipp)Pd(cinn)Cl | NaOtBu | Dioxane | 110 | 95 | mdpi.com |

| 4-Bromo-1H-1-tritylpyrazole | Benzylamine | Pd(dba)₂ / tBuDavePhos | K₂CO₃ | Toluene | 100 | 89 | researchgate.net |

| 3-Amino-1H-1,2,4-triazole | 1-Bromo-4-fluorobenzene | [Pd(IPr*OMe)(cin)Cl] | NaOtBu | Toluene | 110 | 98 | rsc.org |

Other Palladium- and Nickel-Catalyzed Coupling Methodologies

Beyond C-N bond formation, the C-Br bond of this compound is an excellent substrate for a variety of palladium- and nickel-catalyzed reactions to form C-C bonds.

Suzuki-Miyaura Coupling: This reaction pairs the halo-triazole with an organoboron reagent (e.g., a boronic acid or boronate ester) to form a new C-C bond. This is one of the most reliable methods for aryl-aryl or aryl-vinyl bond formation. Studies on 3,5-dibromo-1H-1,2,4-triazole nucleosides have shown that Suzuki coupling proceeds selectively at the more reactive C-5 position, demonstrating the feasibility of this transformation on the 1,2,4-triazole (B32235) core. researchgate.net A wide range of aryl- and heteroarylboronic acids can be used, allowing for the synthesis of diverse 5-aryl-1-benzyl-1H-1,2,4-triazoles.

Sonogashira Coupling: This reaction couples the halo-triazole with a terminal alkyne, providing access to 5-alkynyl-1,2,4-triazoles. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net These alkynylated products are valuable intermediates, as the alkyne moiety can be further elaborated through reactions like click chemistry or hydration.

Heck Coupling: This reaction involves the coupling of the halo-triazole with an alkene to form a substituted alkene product. While less documented for this specific scaffold, the Heck reaction is a fundamental tool for C-C bond formation and would be expected to proceed at the C-Br position.

Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective and sometimes uniquely reactive alternative to palladium. They are particularly effective in coupling reactions involving alkyl electrophiles and can display different selectivity profiles.

Ligand Effects and Catalyst Design in Cross-Coupling Processes

The success of cross-coupling reactions on heteroaromatic substrates like this compound is highly dependent on the catalyst system, particularly the choice of ligand. The triazole ring can act as a ligand itself, potentially binding to the metal center and inhibiting catalysis.

Phosphine Ligands: Bulky, electron-rich phosphine ligands such as the Buchwald biarylphosphines (e.g., XPhos, SPhos, RuPhos) and others like tri-tert-butylphosphine (B79228) (P(tBu)₃) are standard for promoting challenging cross-coupling reactions. Their steric bulk facilitates the reductive elimination step, which is often the rate-limiting step, while their electron-donating nature enhances the oxidative addition of the aryl bromide to the metal center.

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines. They form very stable bonds with the metal center and are often highly effective for coupling unreactive substrates. rsc.org As noted in the Buchwald-Hartwig section, bulky NHC ligands like IPr*OMe have proven essential for the selective amination of coordinating amino-1,2,4-triazoles, showcasing their ability to overcome substrate inhibition. rsc.org

The optimal choice of ligand and catalyst precursor often requires empirical screening for a specific substrate and coupling partner combination to achieve high yields and selectivity.

Directed Metalation and Electrophilic Functionalization

An alternative to transition-metal catalysis for functionalizing the triazole ring is through directed metalation, which involves the formation of an organometallic intermediate followed by reaction with an electrophile.

Organolithium and Grignard Reagent Mediated Reactions

For this compound, the most probable pathway for metalation is a bromine-lithium exchange reaction. This involves treating the compound with a strong organolithium base, typically n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C). This reaction is generally very fast and efficient for aryl bromides.

The resulting intermediate, 1-benzyl-1H-1,2,4-triazol-5-yl-lithium, is a potent nucleophile and base. The direct formation of a Grignard reagent by reacting this compound with magnesium metal is also a theoretical possibility, though it may require activated magnesium and can be more sluggish than lithium-halogen exchange. nih.gov

Regioselective Introduction of Electrophiles

Once the organolithium intermediate is formed, it can be quenched with a wide variety of electrophiles to introduce new functional groups exclusively at the 5-position. The bromine-lithium exchange provides excellent regiocontrol.

Table 2: Potential Electrophilic Quenching Reactions This table outlines hypothetical but chemically sound transformations based on established organolithium chemistry.

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Carbonyls | Acetone, Benzaldehyde | Tertiary or Secondary Alcohol |

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid |

| Alkyl Halides | Methyl Iodide, Benzyl Bromide | Alkyl/Benzyl Group |

| Disulfides | Dimethyl disulfide (MeSSMe) | Methylthio Group |

| Borates | Trimethyl borate | Boronic Acid Ester (hydrolyzes to Boronic Acid) |

| Isocyanates | Phenyl isocyanate | Amide |

This two-step sequence (bromine-lithium exchange followed by electrophilic quench) is a powerful method for creating a diverse library of 5-substituted-1-benzyl-1H-1,2,4-triazoles that may be difficult to access through other synthetic routes.

Other Derivatization and Functional Group Interconversion Strategies

In addition to the primary methods described above, other strategies can be envisioned for modifying this compound.

Nucleophilic Aromatic Substitution (SNAr): While the C-Br bond in many heteroaromatic systems can be displaced by strong nucleophiles, this reaction typically requires either harsh conditions or significant electronic activation (i.e., strong electron-withdrawing groups) on the ring. For this compound, SNAr is likely less efficient than metal-catalyzed pathways.

Thiolation Reactions: The bromine atom can be displaced by sulfur nucleophiles under metal catalysis (e.g., palladium-catalyzed C-S coupling) to install thioether or thiol functionalities. For example, reactions of 1,2,4-triazole-3(5)-thiol with electrophiles like α-bromo-γ-butyrolactone result in S-alkylation products. mdpi.com

Derivatization of the Benzyl Group: While most reactivity is centered on the C-Br bond, the benzyl group itself can be modified. For instance, benzylic bromination could occur under radical conditions, or the phenyl ring could undergo electrophilic aromatic substitution, although the directing effects of the triazole ring would need to be considered.

Oxidation and Reduction Reactions of the Triazole Ring System

The 1,2,4-triazole ring is an aromatic heterocycle, a characteristic that imparts significant stability to the core structure. nih.gov This aromaticity arises from the delocalization of six π-electrons across the five-membered ring. nih.gov Consequently, the triazole ring itself is generally resistant to oxidation and reduction reactions under standard laboratory conditions. The ring system is considered a stable scaffold in drug design and is difficult to cleave. nih.gov

Literature on the direct oxidation or reduction of the 1-benzyl-1H-1,2,4-triazole core is scarce. Reactions involving this moiety typically occur at the substituent positions rather than altering the heterocyclic ring itself. For instance, studies on related 1,2,4-triazole derivatives often focus on the transformation of appended groups, where the triazole ring remains intact. Selective reduction of substituents, such as imine groups attached to the triazole, has been achieved using agents like sodium borohydride (B1222165) (NaBH₄) without affecting the heterocyclic ring. This highlights the general stability of the triazole core towards reduction.

While direct oxidation of the this compound ring has not been specifically documented, strong oxidizing conditions would likely lead to degradation of the molecule, potentially starting with transformations at the more susceptible benzyl or bromo substituents before ring cleavage occurs.

Functional Group Transformations of the Benzyl Moiety

The N-benzyl group is a common protecting group for nitrogen-containing heterocycles and its transformation, particularly its removal (debenzylation), is a key reaction. Several methods applicable to N-benzylazoles could likely be applied to this compound.

Catalytic Hydrogenolysis: The most common method for N-debenzylation is catalytic hydrogenolysis. This typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This reaction cleaves the C-N bond, releasing toluene and yielding the N-unsubstituted triazole. A study on the debenzylation of related N-benzyl-1,2,3-triazoles demonstrated that this reaction can be accelerated by the presence of an acid source. However, the success of this method can be sensitive to other functional groups in the molecule. The presence of the bromo substituent on the triazole ring could potentially interfere with or be reduced under certain hydrogenolysis conditions.

Oxidative Debenzylation: Alternative methods that avoid the use of hydrogen gas and palladium catalysts involve oxidative cleavage. While no specific examples exist for this compound, procedures developed for other N-benzyl heterocycles could be applicable. These methods offer a complementary approach, especially when other reducible groups are present.

The table below summarizes potential debenzylation methods based on reactions of analogous N-benzylazoles.

| Method | Typical Reagents | General Applicability |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Commonly used for N-debenzylation; may be incompatible with other reducible groups. |

| Acid-Accelerated Hydrogenolysis | H₂, Pd/C, Acid Source (e.g., in situ from 1,1,2-trichloroethane) | Can increase reaction rate for certain substrates. |

Reaction Kinetics and Thermodynamic Analysis of Key Transformations

A thorough review of the scientific literature did not yield specific experimental data on the reaction kinetics or thermodynamic properties of transformations involving this compound. Such studies are crucial for understanding reaction mechanisms, optimizing conditions, and predicting the feasibility of chemical processes.

Thermodynamic studies have been conducted on related triazole compounds. For example, the standard enthalpy of formation has been determined for 1-benzyl-4-phenyl-1H-1,2,3-triazole through combustion calorimetry. bsu.by These types of analyses provide fundamental data on the stability of the molecule. However, without experimental investigation on this compound itself, any discussion of its kinetic and thermodynamic parameters would be purely speculative. Further research is required to quantify the activation energies, reaction rates, and thermodynamic changes associated with its chemical reactions.

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 5 Bromo 1h 1,2,4 Triazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 1-Benzyl-5-bromo-1H-1,2,4-triazole and its derivatives. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. For instance, in derivatives of the related 1,2,3-triazole system, characteristic chemical shifts are observed for the triazole ring protons and the benzyl (B1604629) group protons and carbons. rsc.orgrsc.org

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unravel the intricate structural details, multi-dimensional NMR techniques are employed. These experiments are crucial for establishing the connectivity between atoms and defining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the proton-proton networks within the benzyl and any alkyl or aryl substituents on the triazole ring. ipb.ptncl.res.in

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon. ipb.ptncl.res.in

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique reveals couplings between protons and carbons that are two or three bonds apart. It is particularly powerful for piecing together the molecular skeleton, for example, by showing correlations between the benzylic protons and the carbons of the triazole ring. ipb.ptncl.res.in

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are directly bonded. NOESY is essential for determining the stereochemistry and conformation of the molecule by identifying through-space interactions between different parts of the structure. ipb.pt For example, in related aziridine (B145994) derivatives, NOESY has been used to assign the relative configuration of substituents. ipb.pt

Dynamic NMR Studies for Conformational Equilibria and Exchange Processes

Dynamic NMR (DNMR) studies are employed to investigate conformational changes and other dynamic processes that occur on the NMR timescale. In molecules like this compound, restricted rotation around single bonds, such as the N-benzyl bond, can lead to the observation of distinct signals for chemically equivalent protons or carbons at low temperatures, which coalesce as the temperature increases. This phenomenon allows for the determination of the energy barriers associated with these rotational processes. For instance, in some N-benzyl-5-bromoindolin-2-one derivatives, the presence of E and Z isomers that rapidly interconvert in solution at room temperature has been noted, a process that could be further investigated using DNMR. nih.gov

Solid-State NMR Applications for Polymorph and Supramolecular Structure Analysis

Solid-state NMR (ssNMR) spectroscopy provides crucial information about the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions to reveal details about crystal packing, polymorphism (the existence of multiple crystalline forms), and the formation of supramolecular assemblies. While specific ssNMR data for this compound is not available in the provided results, its application would be vital for understanding the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the solid-state architecture of this compound and its derivatives.

Mass Spectrometry for Mechanistic Pathway Elucidation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is extensively used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Advanced Ionization Techniques (e.g., ESI-MS/MS, GC-MS/MS) for Reaction Monitoring and Chemical Metabolite Identification

Advanced ionization techniques coupled with tandem mass spectrometry (MS/MS) are invaluable for monitoring reaction progress and identifying intermediates and byproducts.

ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry): ESI is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules. In MS/MS, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information and can be used to elucidate fragmentation pathways. rsc.orgresearchgate.netnuph.edu.ua This technique is particularly useful for studying the products of complex reactions and for identifying metabolites in biological systems.

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): GC-MS is suitable for the analysis of volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer. GC-MS/MS offers high sensitivity and selectivity for the identification and quantification of specific compounds in complex matrices. rsc.org

The fragmentation patterns observed in the mass spectra of related 1,2,3-triazole derivatives show characteristic losses, such as the elimination of a nitrogen molecule (N₂) and fragmentation of the benzyl group. rsc.org

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Elemental Composition Validation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. The presence of a bromine atom in this compound results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This distinctive pattern serves as a clear indicator of the presence of bromine in the molecule. rsc.org HRMS is also essential for validating the calculated exact mass of the compound, providing a high degree of confidence in its assigned structure. rsc.orgrsc.org

X-ray Crystallography for Comprehensive Solid-State Structural Characterization

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of crystalline solids, offering unparalleled insight into the molecular architecture of this compound and its analogs.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides a robust model for its expected conformation. For instance, the crystal structure of 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone shows that the triazole ring is essentially planar. nih.gov In this related compound, the dihedral angle between the mean planes of the triazole and the benzene (B151609) ring is 84.86 (2)°. nih.gov This significant twist is a common feature in such molecules, arising from the steric hindrance between the rings linked by a flexible bond.

In another derivative, 1-(2-Bromo-4,5-dimethoxybenzyl)-benzo[d] asianpubs.orgnih.govcapes.gov.brtriazole, the triazole ring is nearly orthogonal to the phenyl ring, with a dihedral angle of 81.87 (15)°. researchgate.net Based on these examples, the structure of this compound would likely feature a non-planar conformation where the benzyl and triazole rings are significantly twisted relative to each other.

Expected bond lengths and angles can also be inferred from these related structures. The table below presents typical crystallographic data for a substituted bromo-triazole derivative.

| Parameter | Value | Source |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| Dihedral Angle (Triazole-Benzene) | 84.86 (2)° | nih.gov |

This interactive table provides representative crystallographic data based on a closely related bromo-triazole structure.

The 1,2,4-triazole (B32235) ring is a well-established ligand in coordination chemistry, capable of binding to metal centers through its nitrogen atoms. asianpubs.org This property allows for the formation of co-crystals and metal-organic frameworks. For example, 1H-1,2,4-triazole itself forms Hofmann-Td-type complexes with general formulas like M(L)₂M'(CN)₄, where it acts as a ligand (L). asianpubs.org Furthermore, the ability of the triazole moiety to act as a bioisosteric replacement for an amide group has been demonstrated through co-crystallization with proteins like casein kinase 2 (CSNK2A1). nih.gov In these structures, the nitrogen atoms of the triazole ring form crucial hydrogen bonds within the protein's ATP-binding pocket, mimicking the interactions of an amide group. nih.gov These studies underscore the potential of this compound to participate in co-crystallization with various host molecules and metal ions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Progress Tracking

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and monitoring chemical reactions. The vibrational spectra of 1,2,4-triazole and its derivatives have been studied extensively. asianpubs.orgnih.govcapes.gov.brresearchgate.net The interpretation can be complex due to strong associations in the condensed state, leading to broad, overlapping bands, particularly above 2000 cm⁻¹. asianpubs.org

The key vibrational modes for this compound can be assigned based on data from analogous compounds.

| Wavenumber Range (cm⁻¹) | Assignment | Source(s) |

| 3100-3000 | Aromatic C-H stretching (benzyl ring) | researchgate.netrsc.org |

| ~1500 | C=C stretching (aromatic rings) | researchgate.net |

| 1495-1457 | CH₂ scissoring (benzyl group) | rsc.org |

| 1221-1189 | N–N=N stretching / C-N stretching (triazole ring) | rsc.org |

| ~830 | =C–H out-of-plane bending (triazole ring) | rsc.org |

| Below 700 | C-Br stretching | - |

This interactive table summarizes the expected characteristic vibrational frequencies for this compound, compiled from spectroscopic data of related compounds.

FTIR spectroscopy has been used to characterize various 1-benzyl-4-aryl-1H-1,2,3-triazoles, confirming the presence of the benzyl and triazole functionalities through their characteristic absorption bands. rsc.org These marker bands are invaluable for tracking the progress of reactions involving the synthesis or modification of the triazole core.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Optical Properties Relevant to Chemical Transformations

UV-Vis and fluorescence spectroscopy provide information about the electronic structure and optical properties of molecules. The electronic spectra of triazole derivatives are characterized by π→π* and n→π* transitions associated with the aromatic triazole and benzyl rings.

Studies on 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole have utilized UV-Vis absorption and fluorescence spectroscopy to investigate its interaction with proteins. nih.gov These measurements show that the triazole derivative can influence the microenvironment of proteins and quench their intrinsic fluorescence through a static mechanism. nih.gov This indicates that the electronic properties of the triazole system are sensitive to its environment and can be modulated by intermolecular interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is frequently used to investigate the properties of triazole derivatives. researchgate.netsemanticscholar.orgnih.gov Calculations are typically performed using specific functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p), to solve for the electron density of the molecule and derive its properties. semanticscholar.orgnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its structure.

The presence of the flexible benzyl group suggests the existence of multiple conformers. By systematically rotating the bonds connecting the benzyl and triazole rings, a conformational energy landscape can be mapped. This identifies the global minimum energy conformer (the most stable structure) and other local minima, providing insight into the molecule's flexibility and preferred shapes. In studies of similar benzyl-substituted heterocycles, the dihedral angle between the phenyl ring and the heterocyclic ring is a key parameter in determining conformational stability. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.88 Å |

| Bond Length | N-N (triazole) | ~1.35 - 1.40 Å |

| Bond Length | N-C (benzyl) | ~1.47 Å |

| Bond Angle | C-N-N (triazole) | ~105° - 110° |

| Dihedral Angle | Phenyl-CH₂-N-N | Variable (defines conformation) |

This table illustrates the type of data obtained from geometry optimization. Actual values would be determined by specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity. epstem.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small energy gap suggests the molecule is more polarizable and reactive. core.ac.uk The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For triazole derivatives, these analyses help in understanding their potential interactions with biological targets. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) | Implication |

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.2 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.3 | High kinetic stability and low reactivity |

This table shows representative FMO data. The energy gap is a key predictor of molecular reactivity.

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with colors indicating different potential values: red typically signifies negative potential (electron-rich regions, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack).

For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the triazole ring due to their lone pairs of electrons, making them potential sites for hydrogen bonding or metal coordination. researchgate.net The bromine atom would also exhibit negative potential. In contrast, the hydrogen atoms of the benzyl group would show positive potential. This analysis is crucial for understanding non-covalent interactions and predicting reactive sites.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Beyond static molecular properties, computational chemistry can elucidate the mechanisms of chemical reactions. This involves mapping the entire reaction pathway from reactants to products, including high-energy transition states.

A transition state (TS) is a specific molecular configuration along a reaction coordinate that represents the highest energy point. It is a saddle point on the potential energy surface, with a single imaginary vibrational frequency corresponding to the motion along the reaction path. Locating the TS is essential for understanding a reaction mechanism.

For a potential reaction involving this compound, such as a nucleophilic substitution at the bromine-bearing carbon, computational methods can be used to model the geometry of the transition state. The energy difference between the reactants and the transition state defines the activation energy (or activation barrier). A lower activation barrier indicates a faster reaction rate. Such analyses have been successfully applied to understand the reaction pathways of other bromo-substituted heterocyles. nih.govmdpi.com

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis involves following the potential energy path downhill from the transition state in both forward and reverse directions. nih.gov A successful IRC calculation confirms that the identified transition state correctly connects the desired reactants and products, thereby validating the proposed reaction mechanism. This ensures that the calculated pathway is the true minimum energy path for the transformation.

Computational Chemistry and Theoretical Investigations of 1 Benzyl 5 Bromo 1h 1,2,4 Triazole

Computational chemistry and theoretical investigations serve as powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating the design of new chemical entities. While specific computational studies on 1-Benzyl-5-bromo-1H-1,2,4-triazole are not extensively documented in publicly available literature, the methodologies are well-established and have been widely applied to the broader class of 1,2,4-triazole (B32235) derivatives. This section outlines the principal theoretical approaches that are instrumental in characterizing the dynamic behavior, biological interactions, and spectroscopic properties of this compound and its analogues.

Applications in Advanced Synthetic Methodologies and Material Science Scaffolds

Role as a Key Intermediate in Complex Organic Synthesis

The presence of a bromine atom on the triazole ring provides a reactive handle for extensive functionalization, positioning 1-Benzyl-5-bromo-1H-1,2,4-triazole as a pivotal intermediate for constructing more elaborate chemical structures.

The carbon-bromine bond in this compound is particularly amenable to transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. While direct studies on this specific molecule are not extensively documented, the reactivity of analogous bromo-triazole systems provides a clear indication of its synthetic potential.

Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are highly effective for arylating the triazole ring. epa.govresearchgate.net This would involve reacting this compound with various boronic acids to introduce diverse aryl or heteroaryl substituents at the 5-position. Similarly, the Buchwald-Hartwig amination, demonstrated on the closely related 5-Bromo-1-benzyl-4-phenyl-1H-1,2,3-triazole, allows for the introduction of amine functionalities. These reactions are fundamental in medicinal chemistry and materials science for tuning the electronic and steric properties of the final compounds.

Furthermore, the triazole core can be a foundation for building fused or bridged heterocyclic systems. For instance, other substituted 3-mercapto-1,2,4-triazoles have been used to synthesize N-bridged heterocycles like triazolo-thiadiazoles and triazolo-thiadiazines, showcasing the triazole's role as a structural foundation. nih.gov The bromo-substituent on the target compound could be displaced by nucleophiles like hydrazines or thiols as part of a cyclization sequence to generate novel fused ring systems. researchgate.net

Table 1: Representative Cross-Coupling Reactions on Bromo-Triazole Cores

| Reaction Type | Substrates | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Suzuki Coupling | 3,5-dibromo-1-(xylopyranosyl)-1,2,4-triazole, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-3-bromo-1-(xylopyranosyl)-1,2,4-triazole | epa.govresearchgate.net |

| Suzuki Coupling | 5-bromo-1,2,3-triazine, 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂, Ag₂CO₃ | 5-(4-tert-butylphenyl)-1,2,3-triazine | researchgate.net |

This table presents data from analogous bromo-heterocycles to illustrate the potential reactivity of this compound.

The 1,2,3-triazole ring, a constitutional isomer of the 1,2,4-triazole (B32235), is a well-established component in macrocyclic chemistry, largely due to the efficiency of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction. thieme-connect.com By chemically transforming the bromo-substituent of this compound into either an azide (B81097) or a terminal alkyne, this building block could be readily incorporated into linear precursors for intramolecular cyclization, yielding triazole-fused macrocycles. thieme-connect.comsemanticscholar.org

Beyond covalent assembly, the structure is well-suited for forming non-covalent supramolecular architectures. The benzyl (B1604629) group can participate in π-π stacking interactions, while the triazole ring's nitrogen atoms can act as hydrogen bond acceptors. In related bromo-substituted triazole structures, interactions such as C-H···O, C-H···Br, and C-H···π have been shown to stabilize crystal packing into complex assemblies like molecular chains. researchgate.net These non-covalent forces could be harnessed to direct the self-assembly of this compound into predictable, higher-order structures.

Utilization as a Ligand and Building Block in Catalysis

The nitrogen-rich 1,2,4-triazole ring is an excellent ligand for coordinating with metal ions, opening up applications in catalysis and materials science.

The 1,2,4-triazole ring possesses three nitrogen atoms, with the lone pairs on the N2 and N4 atoms being available for coordination with transition metal ions. This allows this compound to function as a ligand in coordination chemistry. It can act as a monodentate ligand, coordinating through one nitrogen atom, or more commonly, as a bidentate bridging ligand, linking two metal centers via its N2 and N4 positions. This bridging capability is crucial for building polynuclear complexes and coordination polymers. The formation of such complexes is a general feature of 1,2,4-triazole derivatives. nih.gov

A significant area of application for the 1,2,4-triazole core is in asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of a reaction. By introducing chirality to the this compound scaffold, it can be converted into a precursor for valuable chiral ligands. Chirality can be introduced, for instance, by using a chiral benzyl group or by creating N-aryl triazoles that exhibit axial chirality (atropisomerism). nih.gov

Research has demonstrated that chiral bis-1,2,4-triazolium salts can be synthesized and used to form rhodium(I) biscarbene complexes. rsc.org These complexes have been successfully applied as catalysts in asymmetric hydrogenation reactions, achieving notable enantioselectivities. rsc.org This establishes the 1,2,4-triazole framework as a promising platform for the design of new chiral ligands for a variety of metal-catalyzed asymmetric transformations. mdpi.com

Table 2: Examples of 1,2,4-Triazole-Based Scaffolds in Asymmetric Catalysis

| Catalyst/Ligand Type | Chiral Feature | Application | Achieved Selectivity | Ref |

|---|---|---|---|---|

| Rhodium(I) biscarbene complex | Chiral bis-1,2,4-triazolium salt backbone | Asymmetric hydrogenation of dimethylitaconate | Up to 61% ee | rsc.org |

Scaffold for the Development of Advanced Functional Materials

The inherent electronic characteristics and modifiable nature of the this compound scaffold make it a promising candidate for the construction of functional organic materials. The electron-deficient 1,2,4-triazole ring is known to impart favorable electron-transport and hole-blocking properties, which are highly desirable in electronic devices. researchgate.net Furthermore, the bromine atom at the 5-position serves as a critical handle for post-synthesis functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov This allows for the systematic tuning of the molecule's electronic and physical properties.

While specific polymers incorporating this compound have not been extensively documented, its structure is ideally suited for creating functional polymers. The bromine atom allows for its integration into polymer backbones or as a pendant group using well-established polymerization techniques.

The most significant potential lies in its use as a monomer in polycondensation reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, are powerful methods for forming carbon-carbon bonds and are widely used to synthesize conjugated polymers. researchgate.netmdpi.comnih.gov The 5-bromo position of the triazole can readily participate in these reactions, allowing it to be coupled with di-boronic acids, di-stannanes, or di-alkynes to form extended π-conjugated systems. researchgate.netuzh.ch The introduction of the electron-deficient 1,2,4-triazole unit into a polymer chain can enhance properties like electron affinity and thermal stability, making the resulting materials suitable for applications in organic electronics. researchgate.netnih.gov

Table 1: Potential Cross-Coupling Reactions for Polymer Synthesis

| Reaction Type | Coupling Partner Example | Resulting Linkage | Potential Polymer Property |

|---|---|---|---|

| Suzuki Coupling | Aryl-diboronic acid | Triazole-Aryl | Enhanced conjugation, electron transport |

| Stille Coupling | Aryl-distannane | Triazole-Aryl | Controlled polymerization, functional group tolerance |

| Sonogashira Coupling | Di-alkyne | Triazole-Alkyne | Rigid-rod polymers, linear conjugated systems |

The 1,2,4-triazole scaffold is a key component in various optoelectronic materials, including those used in organic light-emitting diodes (OLEDs), due to its high thermal stability and electron-deficient nature. researchgate.netmdpi.com Derivatives of 1,2,4-triazole are known to exhibit strong luminescence, a critical property for emissive materials. mdpi.comresearchgate.net

This compound can act as a crucial precursor for creating novel small-molecule optoelectronic materials. The bromo group can be substituted with various chromophoric or fluorophoric units via cross-coupling reactions. mdpi.com This modular approach allows for the rational design of molecules with tailored photophysical properties, such as specific absorption and emission wavelengths, high quantum yields, and large Stokes shifts. For example, coupling with boronic acids containing fused aromatic rings could yield highly luminescent materials suitable for use as emitters in OLEDs. mdpi.comresearchgate.net This synthetic flexibility makes the scaffold a valuable platform for developing new materials for sensors, lighting, and display technologies. nih.gov

Molecular self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The structure of this compound contains several features conducive to self-assembly. The planar triazole ring and the aromatic benzyl group can participate in π-π stacking interactions, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. nih.gov

By chemically modifying the scaffold, these interactions can be precisely controlled to guide the formation of specific nanostructures. For instance, replacing the bromine atom with long alkyl chains could induce the formation of lamellar or columnar liquid crystalline phases. Alternatively, introducing moieties capable of strong, directional hydrogen bonding could lead to the formation of supramolecular polymers or well-defined nanoscale aggregates in solution. The ability to functionalize the triazole core provides a powerful tool for designing molecules that self-assemble into complex and functional nanostructures for applications in materials science and nanotechnology.

Applications in Bio-Organic Chemistry and Chemical Biology Probes

The 1,2,4-triazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically used drugs. nih.govqu.edu.sanih.govjaper.inresearchgate.net Its ability to engage in hydrogen bonding and its metabolic stability make it an attractive framework for designing biologically active molecules. nih.gov

A chemical probe is a small molecule used to study and manipulate biological systems. chemscene.com this compound is an excellent starting point for the synthesis of such probes. The bromine atom acts as a versatile chemical handle for introducing a variety of functional groups.

For example, a fluorescent reporter group (e.g., a coumarin (B35378) or fluorescein (B123965) derivative) could be attached via a Sonogashira or Suzuki coupling reaction. This would create a fluorescent probe to visualize biological targets or processes within cells. Similarly, a biotin (B1667282) tag could be introduced to facilitate affinity purification of target proteins, or a photoreactive group could be installed for photo-affinity labeling to identify binding partners. The benzyl group helps modulate the probe's solubility and its ability to cross cell membranes and interact with hydrophobic pockets in target biomolecules. This synthetic tractability allows for the creation of a diverse range of customized tools for chemical biology research.

The 1,2,4-triazole ring is a cornerstone in the design of enzyme inhibitors, particularly for metalloenzymes. researchgate.nettandfonline.commdpi.com The nitrogen atoms of the triazole ring are capable of coordinating with the metal ions often found in enzyme active sites, such as the heme iron in cytochrome P450 (CYP) enzymes like aromatase. tandfonline.commdpi.com This interaction is a key mechanism of action for several successful drugs, including the aromatase inhibitors letrozole (B1683767) and anastrozole, which are used to treat breast cancer. nih.gov

The this compound scaffold provides a robust framework for developing new enzyme inhibitors. The benzyl group at the N1 position can be directed toward hydrophobic pockets within the enzyme's active site, while the C5 position, occupied by the bromine, offers a vector for introducing substituents that can form specific interactions with other parts of the active site to enhance potency and selectivity. nih.gov The bromine can be replaced with a wide array of functional groups to probe the structure-activity relationship (SAR) and optimize binding affinity. nih.gov Numerous studies on related 1,2,4-triazole derivatives have demonstrated potent inhibition of various enzymes, highlighting the vast potential of this molecular architecture. nih.govnih.govacs.org

Table 2: Examples of Enzyme Inhibition by Substituted 1,2,4-Triazole Derivatives

| Enzyme Target | Derivative Class | Reported IC₅₀ Values | Reference(s) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Azinane-triazole derivatives | 0.73 ± 0.54 µM | nih.gov, acs.org |

| Butyrylcholinesterase (BChE) | Azinane-triazole derivatives | 0.017 ± 0.53 µM | nih.gov, acs.org |

| α-Glucosidase | Azinane-triazole derivatives | 36.74 ± 1.24 µM | nih.gov, acs.org |

| Aromatase (CYP19A1) | 1,2,3-triazole/1,2,4-triazole hybrids | 0.09 ± 0.01 µM | mdpi.com |

| c-Met Kinase | Triazolo-tetrazine derivative | 11.77 µM | nih.gov |

Insufficient Information for Article Generation on "this compound" in Bioconjugation

Despite a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the application of the chemical compound this compound in bioconjugation strategies for chemical probe synthesis.

The search did reveal extensive information on the use of other triazole isomers, particularly 1,2,3-triazoles, which are prominently featured in "click chemistry" for bioconjugation. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a well-documented and widely utilized method for linking molecules and creating chemical probes. However, the specific compound of interest, this compound, was not mentioned in this context within the available scientific literature.

Furthermore, searches for the broader class of bromo-substituted 1,2,4-triazoles in bioconjugation did not yield results that would allow for a scientifically accurate and non-speculative discussion of the target compound's role. While the synthesis and potential biological activities of various 1,2,4-triazole derivatives are described in the literature, their application in the precise area of bioconjugation for chemical probe synthesis, as requested, is not documented for this compound.

Therefore, due to the lack of available data, it is not possible to generate a scientifically accurate and informative article on the "" with a focus on "Bioconjugation Strategies Utilizing Triazole Functionality in Chemical Probe Synthesis" for the compound this compound. Any attempt to do so would be based on speculation and would not adhere to the required standards of scientific accuracy.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Approaches to 1-Benzyl-5-bromo-1H-1,2,4-triazole and its Analogues

The future synthesis of this compound will increasingly prioritize green and sustainable principles. rsc.org Traditional methods, while effective, often rely on harsh conditions and hazardous reagents, prompting a shift towards more environmentally benign alternatives. rsc.org Emerging research is expected to focus on several key areas:

Catalyst Innovation: The development of novel catalytic systems is paramount. This includes the use of earth-abundant and non-toxic metal catalysts, such as copper and zinc, to replace more hazardous options. rsc.orgacs.org Copper-catalyzed oxidative cyclization, for instance, presents a promising one-step synthesis for the 1,2,4-triazole (B32235) core using air as the oxidant, with water as the only theoretical byproduct. acs.org Research into reusable heterogeneous catalysts, like ZnO nanoparticles, could further enhance the sustainability of these processes by simplifying catalyst recovery and reuse. rsc.org

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in triazole synthesis, often under solvent-free conditions. rsc.orgmdpi.com Similarly, sonochemistry, which utilizes ultrasound to induce chemical reactions, offers another sustainable pathway, as demonstrated in the synthesis of bis- mdpi.comnih.govpensoft.net-triazol-3-yl amines. royalsocietypublishing.org

Green Reaction Media: A significant push towards replacing conventional organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is anticipated. rsc.orgrsc.org Water-driven procedures for triazole synthesis are particularly attractive due to the low cost, non-toxicity, and non-flammability of water. rsc.org

Table 1: Comparison of Synthetic Methodologies for Triazole Synthesis

| Feature | Conventional Synthesis | Emerging Sustainable Synthesis |

| Catalysts | Often stoichiometric, sometimes toxic metals | Reusable heterogeneous catalysts (e.g., ZnO), earth-abundant metals (e.g., Cu) rsc.orgacs.org |

| Energy Input | Prolonged heating | Microwave irradiation, sonication rsc.orgroyalsocietypublishing.org |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free conditions rsc.orgrsc.org |

| Efficiency | Multiple steps, intermediate purification | One-pot, multicomponent reactions royalsocietypublishing.orgfrontiersin.org |

| Byproducts | Often stoichiometric and hazardous waste | Minimal waste, often water acs.org |

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

The bromine atom at the C5 position of this compound is a key functional handle that opens the door to a wide array of chemical transformations. While the reactivity of bromo-substituted 1,2,3-triazoles has been explored, for instance in bromine-lithium exchange reactions and subsequent functionalization, the analogous chemistry for 1,2,4-triazoles remains a fertile ground for investigation. organic-chemistry.orgrsc.org

Future research will likely focus on: